molecular formula C13H24N2O2 B061070 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine CAS No. 179557-01-8

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine

Cat. No. B061070
M. Wt: 240.34 g/mol
InChI Key: GERLYNRROAQLRS-UHFFFAOYSA-N
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Description

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine is a piperidine derivative, a class of organic compounds widely studied for their versatility in synthetic organic chemistry. Piperidine structures serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from basic piperidinyl compounds. For instance, tert-butyl piperidine-1-carboxylate derivatives are synthesized through steps like acylation, sulfonation, and substitution, with overall yields varying significantly based on the specific reactions and conditions applied (Wang et al., 2015). Another example involves the asymmetric synthesis of piperidine derivatives, highlighting the importance of stereochemistry in the synthesis process (Hao et al., 2011).

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was determined, revealing typical bond lengths and angles for this class of compounds (Mamat et al., 2012).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including condensation, acylation, and substitution. These reactions are crucial for modifying the piperidine core to obtain desired functionalities. The reactivity and chemical behavior of these compounds are influenced by their molecular structure and substituents (Kulkarni et al., 2016).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as melting points, solubility, and crystalline form, are determined by their specific structural features. These properties are essential for understanding the compound's behavior in different solvents and conditions, impacting their application in synthesis and formulation (Ban et al., 2023).

Scientific Research Applications

Novel Enzyme Inhibitors

Researchers have identified derivatives of 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine as potent inhibitors for specific enzymes. For example, novel (4-piperidinyl)-piperazine derivatives were synthesized and evaluated as ACC1/2 non-selective inhibitors, showing potent inhibitory activities in enzyme and cell-based assays, with one compound significantly reducing hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).

Asymmetric Synthesis and Chemical Structures

Asymmetric synthesis using 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine as a starting material or intermediate has been explored to produce enantiomerically pure compounds. A notable example is the synthesis of a novel conformationally constrained D-lysine analogue, demonstrating the efficiency of developed synthetic strategies for producing such complex structures (Etayo et al., 2008).

Dendrimer Synthesis

This compound has been used as a central building-block in the synthesis of novel dendritic G-2 melamines comprising piperidine motifs, which were successfully incorporated into new G-2 melamine dendrimers containing 4-(n-octyloxy)aniline as a peripheral unit. These dendrimers showed potential for creating large homogeneously packed spherical nano-aggregates due to their unique structural properties (Sacalis et al., 2019).

Medicinal Chemistry

In medicinal chemistry, intermediates incorporating 1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine have been crucial for synthesizing compounds like vandetanib, a significant advance in treating specific cancers. The process optimization for synthesizing such intermediates highlights their importance in drug development (Wei et al., 2010).

properties

IUPAC Name

tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-11(7-9-15)14-10-4-5-10/h10-11,14H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERLYNRROAQLRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377777
Record name tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butoxycarbonyl-4-(cyclopropylamino)piperidine

CAS RN

179557-01-8
Record name tert-Butyl 4-(cyclopropylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1 g (5 mmol) of tert-butyl 4-oxopiperidine-1-carboxylate is dissolved in 40 mL of ethanol with 10% of acetic acid. 0.28 mL (4.2 mmol) of cyclopropylamine is added. After 30 minutes, 0.53 g (36 mmol) of NaBH3CN is added and the reaction medium is stirred for one hour at room temperature. The reaction is stopped by addition of aqueous ammonia solution and the organic products are then extracted with ethyl acetate. The organic phase is dried and then evaporated. The crude product obtained is chromatographed on silica gel (eluent: 55/45 heptane/ethyl acetate). 0.8 g of tert-butyl 4-cyclopropylamino-piperidine-1-carboxylate in the form of a colourless oil is obtained in a yield of 79%.
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1 g
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40 mL
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0.28 mL
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0.53 g
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate 90.3 g, 1.5 mmol) in dichloroethane (10 mL) was add cyclopropylamine (0.13 mL, 1.95 mmol), sodium triacetoxyborohydride (0.48 g, 2.26 mmol) and a few drops of acetic acid. The reaction mixture was stirred at ambient temperature overnight. The reaction mixture was then diluted with dichloromethane and washed with NaHCO3 solution. The organic phase was separated and then dried over MgSO4. Following concentration, the residue was chromatographed on silica gel eluting with 5% methanol/dichloromethane to yield the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 4.03 (d, J=12.21 Hz, 2 H), 2.79 (m, 3 H), 2.14 (m, 1 H), 1.91 (d, J=12.55 Hz, 2 H), 1.69 (m, 2 H), 1.46 (m, 9 H), 1.27 (m, 2 H), 0.47 (m, 2 H), 0.36 (m, 2 H).
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90.3 g
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0.13 mL
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0.48 g
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10 mL
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